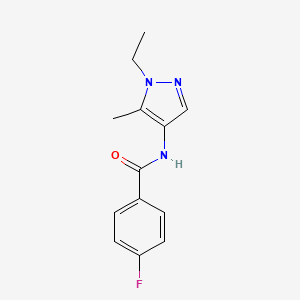![molecular formula C14H12ClN3OS B10961376 3-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B10961376.png)
3-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide is a compound that features a benzothiophene core, an imidazole ring, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. The imidazole ring is then introduced through a series of reactions, including cyclization and substitution reactions. The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the benzothiophene core.
Substitution: Halogen substitution reactions can be performed on the benzothiophene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various halogen atoms into the benzothiophene core.
Aplicaciones Científicas De Investigación
3-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding or coordination with metal ions, while the benzothiophene core can interact with hydrophobic regions of the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzothiophene derivatives and imidazole-containing molecules. Examples include:
- 3-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxylate
- 3-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-sulfonamide
Uniqueness
The uniqueness of 3-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole ring and the benzothiophene core allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H12ClN3OS |
|---|---|
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
3-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H12ClN3OS/c15-12-10-3-1-2-4-11(10)20-13(12)14(19)17-6-5-9-7-16-8-18-9/h1-4,7-8H,5-6H2,(H,16,18)(H,17,19) |
Clave InChI |
QXCIRODAONOLDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NCCC3=CN=CN3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-({4-[(1Z)-1-{2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylic acid](/img/structure/B10961307.png)
![3-[(2Z)-4-(4-iodophenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B10961310.png)
![N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B10961314.png)
![5-[chloro(difluoro)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10961318.png)

![5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B10961328.png)
![4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961341.png)
![4-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10961350.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B10961357.png)

![2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B10961366.png)
![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10961372.png)
